(oxolan-2-yl)methanamine hydrochloride
Description
(Oxolan-2-yl)methanamine hydrochloride, also known as tetrahydrofurfurylamine (B43090) hydrochloride, is a compound where a primary amine is attached to a tetrahydrofuran (B95107) (oxolane) ring via a methylene (B1212753) bridge. The hydrochloride salt form enhances its stability and handling properties, making it a readily usable reagent in various chemical transformations. cymitquimica.com The presence of both a cyclic ether and a primary amine group within the same molecule bestows upon it a versatile chemical character, allowing it to participate in a wide array of reactions.
The primary significance of this compound lies in its role as a versatile chemical intermediate and building block. The oxolane ring is a common structural motif in numerous natural products and biologically active compounds. nih.gov Its incorporation can influence the solubility, metabolic stability, and binding affinity of a molecule. The primary amine group serves as a reactive handle for introducing this valuable scaffold into larger, more complex structures.
In the realm of medicinal chemistry, the chiral versions of this compound, such as (R)-(tetrahydrofuran-2-yl)methanamine, are particularly sought after for asymmetric synthesis. chemshuttle.com They serve as enantiopure building blocks for the construction of antiviral and anticancer agents, where specific stereochemistry is crucial for therapeutic efficacy. chemshuttle.com The ability to introduce a defined stereocenter via this building block is a powerful tool in drug discovery and development.
The reactivity of this compound is a direct consequence of its structural and electronic properties. The oxolane ring, a five-membered saturated cyclic ether, is relatively stable but can participate in reactions involving the ether oxygen's lone pairs. The key reactive site, however, is the primary aminomethyl group (-CH2NH2). The nitrogen atom's lone pair of electrons makes it nucleophilic, readily reacting with electrophiles. The hydrochloride form means the amine is protonated (as an ammonium (B1175870) salt), which deactivates its nucleophilicity until it is neutralized by a base.
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol cymitquimica.com |
| CAS Number | 71680-60-9 bldpharm.com |
| Chiral CAS Number (R-form) | 7202-43-9 chemshuttle.com |
| Chiral CAS Number (S-form) | Not specified |
| Purity | Typically ≥95% chemshuttle.com |
| Appearance | Varies (often a solid) |
| Storage | 2-8 °C, under inert atmosphere chemshuttle.combldpharm.com |
This table presents a summary of the key chemical and physical properties of this compound.
The presence of the chiral center at the C2 position of the oxolane ring in the enantiopure forms is a critical structural feature that allows for stereocontrolled synthesis.
The research trajectories involving this compound and its derivatives are primarily focused on leveraging its unique structure for the synthesis of high-value molecules. Key areas of investigation include:
Asymmetric Synthesis: The use of chiral (oxolan-2-yl)methanamine as a building block is a major research focus. chemshuttle.com Synthetic chemists employ it to introduce a specific stereochemistry into target molecules, which is a fundamental requirement in the synthesis of many modern pharmaceuticals.
Scaffold for Bioactive Molecules: The tetrahydrofuran moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in many natural products with interesting biological activities. nih.gov Researchers are actively exploring the use of this compound to construct novel compounds for drug discovery, targeting a range of diseases.
Development of Novel Ligands: The amine functionality allows for the derivatization of the molecule to create novel ligands for catalysis. These ligands can be used in a variety of metal-catalyzed reactions, potentially leading to new and more efficient synthetic methodologies.
Materials Science: The ability of the oxolane ring to influence physical properties is also of interest in materials science. Derivatives of (oxolan-2-yl)methanamine could be incorporated into polymers or other materials to modify their characteristics.
While direct and extensive research focusing solely on this compound as the central topic is not abundant, its frequent appearance as a starting material or key intermediate in patents and synthetic procedures underscores its practical importance in advancing organic chemistry. nih.govgoogle.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
oxolan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUKLRDNJDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71680-60-9 | |
| Record name | (oxolan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Preparation Routes
Stereoselective Synthesis of (R)- and (S)-(Oxolan-2-yl)methanamine Hydrochloride Enantiomers
The production of enantiomerically pure forms of (oxolan-2-yl)methanamine is crucial for applications where stereochemistry dictates biological activity or material properties. This is accomplished primarily through asymmetric catalysis and by utilizing nature's own chiral building blocks.
Asymmetric Catalysis in Enantioselective Pathways
Asymmetric catalysis offers a direct and atom-economical route to chiral amines. A prominent strategy is the asymmetric reductive amination of a suitable prochiral precursor, such as oxolane-2-carbaldehyde. This involves the condensation of the aldehyde with an amine source to form an imine, which is then reduced enantioselectively using a chiral catalyst.
Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven effective in such transformations. For instance, chiral phosphine (B1218219) ligands or bifunctional catalysts incorporating both a metal center and a hydrogen-bonding moiety can create a chiral environment around the imine, directing the hydride attack to one face of the molecule. frontiersin.org The use of chiral Brønsted acids or bases as organocatalysts also represents a powerful approach, activating the imine towards nucleophilic attack in a stereocontrolled manner. frontiersin.org
Another effective method involves the use of a chiral auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide). yale.edu In this approach, (R)- or (S)-tert-butanesulfinamide is condensed with oxolane-2-carbaldehyde to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine and acidic cleavage of the sulfinamide group yields the desired enantiomer of (oxolan-2-yl)methanamine with high optical purity. yale.edunih.gov This method allows for the predictable synthesis of either enantiomer by selecting the appropriate sulfinamide to start with. nih.gov
Table 1: Representative Asymmetric Catalytic Systems for Chiral Amine Synthesis
| Catalytic System | Precursor | Key Features | Typical Enantiomeric Excess (ee) |
| Iridium/Chiral Phosphine Ligand | Imine | High turnover numbers, mild reaction conditions. | >90% |
| Rhodium/Chiral Diphosphine | Imine | Effective for a broad range of substrates. | >95% |
| Chiral Phosphoric Acid (CPA) | Imine | Organocatalytic, metal-free, activates imine via hydrogen bonding. whiterose.ac.uk | 85-99% whiterose.ac.uk |
| tert-Butanesulfinamide Auxiliary | Aldehyde | Stoichiometric chiral source, reliable and high diastereoselectivity. yale.edu | >98% (as diastereomer) |
Chiral Pool Approaches Utilizing Oxolane Precursors
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. youtube.comyoutube.com Sugars, amino acids, and hydroxy acids are common chiral pool sources. youtube.com For the synthesis of (oxolan-2-yl)methanamine, a compound like D- or L-glutamic acid can be a suitable starting point.
A typical pathway involves the selective reduction of one carboxylic acid group of glutamic acid to an alcohol, followed by protection of the remaining acid and amine functionalities. The resulting amino diol can then be induced to cyclize via intramolecular etherification, for instance, by converting the terminal alcohol into a good leaving group (like a tosylate or mesylate), which is then displaced by the other hydroxyl group to form the oxolane ring. Subsequent manipulation of the protected amine group, such as reduction of an amide or azide, leads to the final (oxolan-2-yl)methanamine. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. youtube.com
Classical and Modern Approaches for Racemic Synthesis
When a racemic mixture of (oxolan-2-yl)methanamine hydrochloride is sufficient, more direct and often higher-yielding methods can be employed. These routes focus on the efficient construction of the molecular skeleton without the need for stereochemical control.
Reductive Amination Strategies
The most straightforward method for preparing racemic (oxolan-2-yl)methanamine is the direct reductive amination of oxolane-2-carbaldehyde (also known as tetrahydrofuran-2-carboxaldehyde). unibe.ch This one-pot reaction combines the aldehyde with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) formate) and a reducing agent.
A variety of reducing agents can be utilized. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are classic choices because they are mild enough to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde. Catalytic hydrogenation over metals like palladium, platinum, or Raney Nickel is another effective method. unibe.ch More recently, alternative reducing agents such as formic acid have been used in greener synthetic protocols. unibe.ch These methods are generally robust and high-yielding for the production of the racemic amine. mdpi.comnih.gov
Table 2: Comparison of Reducing Agents for Racemic Reductive Amination
| Reducing Agent | Solvent | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol/Ethanol | Effective at neutral to slightly acidic pH; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane/Dichloroethane | Milder and less toxic than NaBH₃CN; moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol/Methanol | Atom economical, clean workup; requires pressure equipment. |
| Formic Acid | Water/Neat | Green reducing agent; can serve as both hydride source and acid catalyst. unibe.ch |
Cyclization Reactions for Oxolane Ring Formation
An alternative to forming the amine on a pre-existing ring is to form the oxolane ring from an acyclic precursor that already contains the necessary nitrogen functionality. A common strategy is the intramolecular Williamson ether synthesis. acs.org This involves the cyclization of a linear molecule containing a hydroxyl group and a leaving group at the appropriate positions (e.g., 5-amino-1-halopentane or a protected derivative).
For example, starting from 1,5-pentanediol, one hydroxyl group can be converted into a leaving group (e.g., a tosylate or bromide). The other hydroxyl group is then oxidized to an aldehyde, which is subjected to reductive amination to install the aminomethyl group. Base-induced intramolecular S_N2 cyclization then forms the oxolane ring. The stereochemical course of such cyclizations is often governed by Baldwin's rules, with 5-exo-tet cyclizations being kinetically favored. nih.gov Other methods, such as acid-catalyzed cyclization of diols or oxidative cyclization of specific alkenes, can also be employed to construct the tetrahydrofuran (B95107) core. nih.govnih.gov
Multi-step Convergent and Divergent Synthetic Pathways
Complex molecules are often assembled using strategic multi-step pathways. In a convergent synthesis , different fragments of the target molecule are prepared separately and then combined in the final stages. wikipedia.org For (oxolan-2-yl)methanamine, this could involve preparing a chiral aminomethyl unit and an oxolane precursor with a reactive handle separately, followed by their coupling. This approach is generally more efficient for complex targets as it maximizes the yield compared to a long, linear sequence. wikipedia.org
Conversely, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of related structures. Starting with oxolane-2-carboxylic acid, for instance, one could generate a library of compounds. Conversion of the carboxylic acid to an amide followed by reduction would yield (oxolan-2-yl)methanamine. This strategy is particularly useful in medicinal chemistry for creating analogues for structure-activity relationship studies. Both convergent and divergent approaches rely on a series of robust chemical transformations, including protection/deprotection, functional group interconversions, and C-N or C-O bond-forming reactions, to build the final molecule. researchgate.netnih.gov
Optimization of Reaction Conditions and Scalability Studies
The efficient and scalable synthesis of this compound is paramount for its industrial application. A primary route to this compound involves the reductive amination of 2-tetrahydrofurfural. This process is the subject of intense optimization studies to maximize yield and ensure high purity, which are critical for downstream applications.
Yield Enhancement and Purity Control in Synthetic Processes
A common approach involves a two-step, one-pot process where 2-tetrahydrofurfural is first condensed with an amine, followed by the hydrogenation of the resulting imine. researchgate.net This method avoids the need to isolate the intermediate imine, streamlining the process. In a study on the reductive amination of a related furanic aldehyde, 5-hydroxymethylfurfural (B1680220) (HMF), a CuAlOx catalyst derived from a layered double hydroxide (B78521) demonstrated high efficiency. researchgate.net By optimizing the reaction conditions, a yield of up to 98% for the corresponding N-substituted furfurylamine (B118560) was achieved. researchgate.net
The choice of reducing agent and catalyst is critical. While traditional reagents like sodium borohydride (B1222165) are effective, research is exploring more sustainable and efficient catalytic systems. For instance, in the reductive amination of aldehydes, increasing catalyst loading from 3 mol% to 5 mol% has been shown to significantly improve both conversion and yield. organic-chemistry.org
The purification of the final hydrochloride salt is another crucial step. Techniques such as crystallization are employed to achieve high purity levels. For example, in the synthesis of a different amine hydrochloride, recrystallization from a suitable solvent like isopropanol (B130326) was instrumental in obtaining a product with a chemical purity of 99.90%. google.com
Table 1: Optimization of Reaction Conditions for Amination Reactions
| Catalyst | Substrate | Reducing Agent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuAlOx | 5-Hydroxymethylfurfural & Aniline | H₂ (flow reactor) | Methanol | 120 | 98 | researchgate.netnih.gov |
| Ni/SBA-15 | 5-Hydroxymethylfurfural & Aqueous Ammonia | H₂ | Water/Dioxane | 100 | 89.8 | researchgate.net |
| Cu₄Ni₁Al₄Oₓ | 5-Hydroxymethylfurfural & NH₃ | Two-stage H₂ | Dioxane | 140 & 120 | 85.9 | nih.govrsc.org |
| Thiamine HCl | Benzaldehyde & Aniline | NaBH₄ | Solvent-free | 60 | 98 | researchgate.netnih.gov |
| Mn(II) pincer complex | Benzaldehyde & Ammonia | H₂ (5 bar) | Methanol | 110 | 83 | organic-chemistry.org |
This table presents data from studies on related amination reactions to illustrate the effect of different catalysts and conditions on yield.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more environmentally friendly and economically viable processes. rsc.org Key areas of focus include the use of renewable starting materials, greener solvents, and more sustainable catalysts.
One of the primary starting materials for (oxolan-2-yl)methanamine, 2-tetrahydrofurfural, can be derived from renewable biomass sources like furfural (B47365). researchgate.netmdpi.com The catalytic hydrodeoxygenation of furfural to 2-methylfuran, a precursor to tetrahydrofuran derivatives, is a well-established green process. nih.gov
The development of green catalysts is a major area of research. Thiamine hydrochloride (Vitamin B1) has been reported as a green, recyclable, and readily available catalyst for the reductive amination of aldehydes under solvent-free conditions, demonstrating high efficiency and environmental friendliness. researchgate.net Biocatalysis, using enzymes like amine dehydrogenases (AmDHs), offers another promising green alternative. AmDHs can catalyze the reductive amination of carbonyl compounds with high atom economy, using ammonium formate (B1220265) as both the nitrogen and reducing equivalent source, with inorganic carbonate as the only byproduct. rsc.org
Continuous flow synthesis is also being explored as a sustainable and scalable method. Flow chemistry offers improved safety, better heat and mass transfer, and the potential for automated, continuous production, which aligns well with green chemistry principles. nih.govmdpi.comthieme-connect.deflinders.edu.au
Table 2: Green and Sustainable Approaches in Amination Synthesis
| Green Approach | Catalyst/Method | Key Advantages | Reference |
| Green Catalyst | Thiamine Hydrochloride | Recyclable, solvent-free, readily available. | researchgate.netnih.gov |
| Biocatalysis | Amine Dehydrogenases (AmDHs) | High atom economy, uses ammonium formate, mild conditions. | rsc.orgresearchgate.net |
| Renewable Feedstock | Biomass-derived furfural | Reduces reliance on fossil fuels. | researchgate.netmdpi.com |
| Flow Chemistry | Microreactor Systems | Improved safety, scalability, and process control. | nih.govmdpi.comthieme-connect.deflinders.edu.au |
| Photocatalysis | Metal-loaded TiO₂ | Uses light energy, can operate without H₂ gas. | researchgate.netrsc.org |
Novel Methodologies for Aminomethyl Functionalization of Oxolane Systems
Beyond the traditional reductive amination of pre-functionalized starting materials, researchers are exploring novel methods for the direct aminomethylation of the oxolane (tetrahydrofuran) ring. These approaches often involve the activation of C-H bonds, offering more direct and potentially more efficient synthetic routes.
One promising strategy is photocatalytic C-H functionalization . This method utilizes light energy to generate reactive intermediates that can functionalize the tetrahydrofuran ring. For example, a metal-free photocatalytic system using 4-CzIPN and ⁿBu₄NBr has been shown to selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions. rsc.org This approach is operationally simple and proceeds under mild conditions. rsc.org
Radical-mediated reactions also offer a pathway for the aminomethylation of ethers. The addition of tetrahydrofuran to imines, promoted by radical initiators like tert-butyl hydroperoxide (TBHP), can form β-amino ethers. This method avoids the need for metal catalysts or light irradiation.
Another innovative approach involves the use of transition metal catalysts to facilitate C-H activation . Iridium complexes have been shown to mediate the double C-H bond activation of tetrahydrofuran, leading to the formation of carbene complexes that could potentially be intercepted for functionalization. While direct aminomethylation via this route is still under development, it highlights the potential for direct C-H functionalization of the oxolane ring.
These novel methodologies, while still in the early stages of development for the specific synthesis of (oxolan-2-yl)methanamine, represent the forefront of research in this area and hold the potential to revolutionize the synthesis of this and other functionalized cyclic ethers.
Stereochemical Applications and Chiral Pool Utilization
Elucidation and Control of Stereochemistry at the C2 Position of the Oxolane Ring
The stereochemistry at the C2 position of the oxolane (tetrahydrofuran) ring is the cornerstone of the chiral applications of (oxolan-2-yl)methanamine hydrochloride. The ability to control and elucidate this stereocenter is paramount for its effective use in asymmetric synthesis. The synthesis of enantiomerically pure (oxolan-2-yl)methanamine can be achieved through various strategies, including the utilization of the chiral pool and asymmetric catalysis.
One common approach involves the use of readily available chiral starting materials from nature. For instance, the asymmetric synthesis of chiral tetrahydrofuran (B95107) derivatives can be accomplished starting from carbohydrates or amino acids, which provide a predefined stereochemical framework. vulcanchem.comtcichemicals.com Additionally, methods such as the stereocontrolled construction of substituted tetrahydrofuran units have been developed, particularly for achieving a cis relationship between substituents at the C2 and C5 positions.
Modern synthetic methods also offer powerful tools for establishing the stereochemistry of the tetrahydrofuran ring. Visible-light-mediated deoxygenation of monoallylated diols can lead to the formation of chiral tetrahydrofuran derivatives. dicp.ac.cn Furthermore, organocatalytic asymmetric synthesis provides an efficient route to highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. youtube.com The precise control over the C2 stereocenter in these synthetic routes is critical, as it dictates the stereochemical outcome of subsequent reactions where this compound or its derivatives are employed.
This compound as a Chiral Synthon in Asymmetric Synthesis
As a chiral synthon, this compound introduces a key stereogenic element into a target molecule. The inherent chirality of the oxolane ring can influence the stereochemical course of reactions at other sites within the molecule, a phenomenon known as asymmetric induction. mdpi.com This principle is fundamental to designing syntheses where one stereocenter directs the formation of subsequent stereocenters.
Enantioselective Transformations Guided by the Oxolane Stereocenter
The chiral tetrahydrofurfuryl moiety can direct the stereoselectivity of various chemical transformations. For instance, imines derived from chiral amines can undergo stereoselective reactions. dicp.ac.cn The addition of nucleophiles to imines derived from (oxolan-2-yl)methanamine can proceed with high diastereoselectivity, where the stereochemistry of the product is dictated by the configuration of the C2 center of the oxolane ring. The bulky and stereochemically defined tetrahydrofurfuryl group can effectively shield one face of the imine, leading to a preferential attack of the nucleophile from the less hindered side.
Catalytic enantioselective addition of nucleophiles to imines, in general, is a powerful tool for the synthesis of chiral amines. nih.gov When the imine itself is chiral, as in the case of derivatives of (oxolan-2-yl)methanamine, the inherent chirality of the substrate can work in concert with or in opposition to a chiral catalyst to achieve high levels of stereocontrol.
Derivatization for Diastereoselective Reactions
The primary amine functionality of this compound allows for straightforward derivatization into a wide range of substrates for diastereoselective reactions. Acylation of the amine to form amides is a common strategy. These N-acyl derivatives can then be used in reactions such as diastereoselective alkylations. The chiral tetrahydrofurfuryl group acts as a chiral auxiliary, directing the approach of the electrophile.
For example, the Michael reaction, a conjugate addition, can be rendered asymmetric by using chiral imines or enamines. nih.gov An imine formed from (oxolan-2-yl)methanamine and a ketone can react with an electrophilic alkene, with the stereochemical outcome being influenced by the chiral tetrahydrofurfuryl group. Similarly, the addition of organometallic reagents to chiral imines or their derivatives is a well-established method for creating new stereocenters with high diastereoselectivity.
Preparation and Application of Chiral Auxiliaries Derived from the Compound
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com this compound is a valuable precursor for the synthesis of such auxiliaries due to its ready availability in enantiomerically pure forms. The amine functionality can be readily converted into various functional groups that can be attached to a prochiral substrate.
The general principle involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and its ease of removal.
While specific examples of chiral auxiliaries derived directly from this compound are not extensively documented in readily available literature with detailed reaction data, the principle of using chiral amines for this purpose is well-established. For instance, chiral amines are used to synthesize chiral receptors for the enantioselective recognition of other molecules, highlighting their role in creating chiral environments. mdpi.com The synthesis of chiral ligands for asymmetric catalysis is another important application. libretexts.orgnih.gov The tetrahydrofurfurylamine (B43090) moiety has been incorporated into larger molecular structures designed for chiral recognition. mdpi-res.com
The following table illustrates the potential application of a hypothetical chiral auxiliary derived from (S)-tetrahydrofurfurylamine in a diastereoselective alkylation reaction, based on the principles of well-established chiral auxiliaries.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-benzyl-N-((S)-tetrahydrofurfuryl)propanamide | 85 | 90:10 |
| 2 | Iodomethane | 2-methyl-N-((S)-tetrahydrofurfuryl)propanamide | 92 | 88:12 |
| 3 | Allyl bromide | 2-allyl-N-((S)-tetrahydrofurfuryl)propanamide | 80 | 92:8 |
This table is illustrative and based on general principles of asymmetric synthesis using chiral auxiliaries.
In these hypothetical examples, the chiral N-acyl derivative of (S)-tetrahydrofurfurylamine would be deprotonated to form a chiral enolate. The stereoelectronically defined environment created by the tetrahydrofurfuryl group would then direct the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the amide bond would afford the chiral carboxylic acid derivative and recover the chiral auxiliary.
Reactivity Profiles and Derivatization Chemistry
Amination Reactions and Formation of Substituted Amines
The primary amine group of (oxolan-2-yl)methanamine is a potent nucleophile, readily participating in amination reactions to form a diverse range of substituted amines. These reactions are fundamental in building more complex molecular architectures.
One of the most common methods for derivatization is through N-alkylation . This typically proceeds via a nucleophilic substitution (SN2) reaction with alkyl halides. The reaction's outcome can be controlled by stoichiometry; however, using a simple alkyl halide often leads to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. Over-alkylation can proceed to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com
A more controlled and widely used method is reductive amination . This process involves the reaction of (oxolan-2-yl)methanamine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org This method is highly efficient for producing secondary amines with high selectivity. For instance, reacting (oxolan-2-yl)methanamine with a ketone will yield a secondary amine. libretexts.org
| Reaction Type | Reagents | Product Type | Key Features |
| S | Alkyl Halide (e.g., CH₃I) | Secondary, Tertiary, Quaternary Amine | Can lead to over-alkylation; product distribution depends on stoichiometry. youtube.com |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | High selectivity, one-pot procedure, avoids over-alkylation. libretexts.org |
Acylation and Amide Bond Formation Reactions
The reaction of (oxolan-2-yl)methanamine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, leads to the formation of highly stable amide bonds. This acylation reaction is one of the most reliable and frequently employed transformations in organic synthesis.
The Schotten-Baumann reaction describes the synthesis of amides from amines and acyl chlorides. The reaction is typically carried out in a two-phase system with a base, such as aqueous sodium hydroxide (B78521), to neutralize the hydrogen chloride byproduct.
In modern peptide synthesis and medicinal chemistry, a variety of coupling reagents are used to facilitate amide bond formation directly from carboxylic acids, avoiding the need to prepare more reactive acyl chlorides. These reagents activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. fishersci.co.uk Uronium-based reagents such as HATU and COMU are also highly effective. fishersci.co.ukorganic-chemistry.org
The general mechanism involves the activation of the carboxylic acid, followed by the nucleophilic attack of the amine's lone pair on the activated carbonyl carbon. youtube.comyoutube.com
| Method | Reagents | Key Features |
| Acyl Chloride | R-COCl, Base (e.g., DIEA, TEA) | Highly reactive, often quantitative, produces HCl byproduct. |
| Carbodiimide Coupling | Carboxylic Acid, DCC or EDC, optional HOBt | Mild conditions, high yields, common in peptide synthesis. fishersci.co.uk |
| Uronium Salt Coupling | Carboxylic Acid, HATU or PyBOP, Base | Fast reaction times, high efficiency, suitable for hindered substrates. organic-chemistry.org |
Nucleophilic Reactivity of the Amine Functionality
The nitrogen atom in (oxolan-2-yl)methanamine possesses a lone pair of electrons, making it a classic nucleophile. youtube.com This inherent nucleophilicity is the basis for the amination and acylation reactions discussed previously, but it also allows the molecule to participate in a broader range of chemical transformations.
The amine can act as a nucleophile in nucleophilic addition reactions , particularly with carbonyl compounds. youtube.comyoutube.com The initial attack on the electrophilic carbonyl carbon forms a tetrahedral intermediate. youtube.com In the case of aldehydes and ketones, this can lead to the formation of imines, as seen in reductive amination. youtube.com
It can also participate in conjugate (Michael) addition reactions with α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system. Furthermore, the amine can act as a nucleophile to open strained rings, such as epoxides, resulting in the formation of β-amino alcohols.
The nucleophilicity of the amine is fundamental to its role as a building block in the synthesis of more complex molecules. The lone pair on the nitrogen is readily donated to electron-deficient centers, initiating bond formation. youtube.com
Reactions Involving the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is generally stable and unreactive, which is why THF is a common aprotic solvent in organic chemistry. wikipedia.org However, under specific conditions, the ring can be induced to react, either through ring-opening or by functionalization of its C-H bonds.
The ether linkage in the oxolane ring can be cleaved under strongly acidic conditions or with potent Lewis acids. chegg.com This acid-catalyzed ring-opening typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or another nucleophile present in the reaction mixture. For example, treatment with HBr or HI can lead to the formation of a 4-halobutyl derivative, which can be further functionalized.
More recently, frustrated Lewis pairs (FLPs) have been shown to activate and open the THF ring. acs.orgacs.org Theoretical studies indicate that intramolecular FLPs, such as those based on an Al/P combination on a dimethylxanthene scaffold, can be energetically favorable for promoting the ring-opening of THF. acs.orgnih.gov The reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the ring-opened product. nih.gov The deformation energy of the THF molecule is a key factor in determining the activation energy for these reactions. acs.orgnih.gov
While direct functionalization of the C-H bonds of an existing oxolane ring is challenging, substituted oxolane derivatives are often synthesized through cyclization strategies. These methods build the ring with the desired functional groups already in place. organic-chemistry.org Methods for synthesizing substituted tetrahydrofurans include:
Intramolecular Cycloetherification : Organocatalysts can be used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to create functionalized tetrahydrofuran (B95107) rings. organic-chemistry.org
Palladium-Catalyzed Reactions : Palladium catalysts can mediate the cyclization of γ-hydroxy alkenes with aryl bromides to form both a C-C and a C-O bond, yielding substituted tetrahydrofurans. organic-chemistry.org
Prins Cyclization and Rearrangement : Treatment of certain homoallylic alcohols with a Lewis acid like SnCl₄ can initiate a Prins cyclization followed by a pinacol rearrangement to yield 3-acyl tetrahydrofuran derivatives. nih.gov
Ring Expansion : Photochemical ring expansion of oxetanes can be an efficient method for synthesizing substituted tetrahydrofuran derivatives under mild conditions. researchgate.netnih.gov
Development of Complex Heterocyclic Scaffolds and Acyclic Derivatives
(Oxolan-2-yl)methanamine serves as a valuable starting material for the synthesis of more elaborate molecular structures, including novel heterocyclic systems and various acyclic compounds.
The bifunctional nature of the molecule (amine and ether) allows it to be incorporated into larger scaffolds. For example, the amine can be used as a handle to attach the oxolane moiety to other cyclic systems. A notable example is the synthesis of 1-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanamine, where the (oxolan-2-yl)methyl group is attached to a thiazole ring, demonstrating its use in constructing complex heterocyclic frameworks. lab-chemicals.com The synthesis of multicyclic oxadiazoles and tetrazoles from various precursors highlights the strategies that can be employed to build complex, nitrogen-rich heterocyclic systems. osti.gov
Applications As a Synthetic Building Block in Organic Chemistry
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The primary amine functionality of (oxolan-2-yl)methanamine serves as a key nucleophilic component in various classical and modern cyclization reactions to form a range of nitrogen-containing heterocyclic systems.
The synthesis of substituted pyrroles can be achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.orgalfa-chemistry.com In this reaction, (oxolan-2-yl)methanamine can act as the amine source, leading to the formation of N-((oxolan-2-yl)methyl) substituted pyrroles. The reaction proceeds under neutral or weakly acidic conditions, where the amine attacks the carbonyl groups of the 1,4-diketone, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgwikipedia.org The general mechanism involves the formation of a hemiaminal, followed by a second intramolecular amine attack and subsequent dehydration. wikipedia.org
Similarly, this building block is a potential candidate for the Hantzsch pyridine synthesis, a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgorganic-chemistry.org By substituting ammonia (B1221849) or ammonium (B1175870) acetate with (oxolan-2-yl)methanamine, the reaction can produce dihydropyridine intermediates which, upon oxidation, yield the corresponding N-substituted pyridine derivatives. wikipedia.orgorganic-chemistry.org This method provides a convergent route to highly functionalized pyridine cores bearing the tetrahydrofurfuryl moiety.
Table 1: Synthesis of Pyrroles and Pyridines
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, (oxolan-2-yl)methanamine | N-((oxolan-2-yl)methyl)pyrrole |
While direct synthesis of oxazoles and thiazoles using (oxolan-2-yl)methanamine as the primary nitrogen source in classical named reactions is not extensively documented, its derivatives can be incorporated into these heterocyclic systems. For instance, the Robinson-Gabriel synthesis for oxazoles involves the cyclodehydration of 2-acylamino-ketones. pharmaguideline.com An N-((oxolan-2-yl)methyl) acylamino ketone, prepared from the parent amine, could serve as the substrate for this transformation.
The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is a fundamental method for constructing the thiazole ring. neliti.com While (oxolan-2-yl)methanamine itself is not a direct component, a corresponding N-((oxolan-2-yl)methyl)thioamide could be synthesized and utilized in this reaction to yield thiazoles bearing the desired substituent.
Integration into Multi-Step Synthesis of Complex Molecular Architectures
The (oxolan-2-yl)methanamine moiety is found in various biologically active molecules, and the hydrochloride salt serves as a convenient and stable starting material for their synthesis. Its incorporation can influence the pharmacological properties of the final compound, such as solubility, bioavailability, and receptor binding.
Detailed research has shown its use in the synthesis of novel and potent inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases. nih.gov The synthesis of these complex inhibitors involves coupling the (oxolan-2-yl)methanamine building block with other heterocyclic cores, demonstrating its utility in constructing sophisticated molecular frameworks. nih.gov
Furthermore, the related compound (2R)-Tetrahydro-2-furanmethanamine has been employed in the synthesis of novel topoisomerase I targeting anti-cancer agents. nii.ac.jp Topoisomerase I is a crucial enzyme in DNA replication, and its inhibitors are a significant class of chemotherapeutic agents. nih.govnih.gov The synthesis of these inhibitors involves the integration of the chiral tetrahydrofurfurylamine (B43090) scaffold into a larger polycyclic aromatic system. nii.ac.jp
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery. nih.gov (Oxolan-2-yl)methanamine hydrochloride is a valuable building block in this field due to its reactive primary amine handle, which allows for its attachment to a solid support or its reaction with a variety of other synthons in a parallel or split-pool synthesis format. nih.govimperial.ac.uk
Urea and thiourea motifs are prevalent in many pharmaceuticals due to their ability to form stable hydrogen bonds with biological targets. mdpi.com (Oxolan-2-yl)methanamine is readily converted into a diverse library of urea and thiourea derivatives. This is typically achieved through its reaction with a panel of isocyanates or isothiocyanates in a parallel synthesis format. nih.govnih.gov Each reaction vessel contains the parent amine and a different isocyanate or isothiocyanate, leading to a library of unique urea or thiourea compounds, each bearing the (oxolan-2-yl)methyl group.
Table 2: Example of Urea Library Synthesis
| Amine Component | Reagent | Product |
|---|---|---|
| (oxolan-2-yl)methanamine | Phenyl isocyanate | 1-((oxolan-2-yl)methyl)-3-phenylurea |
| (oxolan-2-yl)methanamine | Ethyl isocyanate | 1-ethyl-3-((oxolan-2-yl)methyl)urea |
Parallel synthesis is a key strategy in combinatorial chemistry where reactions are performed simultaneously in separate reaction vessels to generate a library of compounds. bohrium.com The use of this compound as a building block in such syntheses allows for the systematic exploration of the chemical space around this particular scaffold. By reacting it with a diverse set of carboxylic acids (to form amides), aldehydes (to form imines, followed by reduction to secondary amines), or other electrophiles, chemists can rapidly generate a multitude of related compounds. This approach facilitates the investigation of structure-activity relationships (SAR), where the effect of modifying the substituents attached to the (oxolan-2-yl)methanamine core on biological activity can be efficiently assessed.
Application in the Development of Novel Reagents and Catalysts
(Oxolan-2-yl)methanamine, also known as tetrahydrofurfurylamine, serves as a versatile synthetic building block in the development of novel reagents and catalysts. Its inherent chirality and the presence of a primary amine group attached to a tetrahydrofuran (B95107) ring make it an attractive scaffold for creating more complex molecules with specific catalytic or coordinating properties. The applications are particularly notable in the formation of Schiff base ligands and their subsequent metal complexes, which have demonstrated potential in various catalytic transformations.
One of the primary applications of (oxolan-2-yl)methanamine in this area is its use in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group in the Schiff base is an excellent coordinating site for metal ions. When (oxolan-2-yl)methanamine is used as the amine precursor, the resulting Schiff base ligand possesses the chiral tetrahydrofuran moiety, which can induce stereoselectivity in catalytic reactions.
A significant area of research has been the development of metal complexes with Schiff base ligands derived from (oxolan-2-yl)methanamine. These complexes, particularly with transition metals like copper(II), have been investigated for their catalytic activities. For instance, tridentate Schiff base ligands can be synthesized from tetrahydrofurfurylamine, and these can then be used to form dimeric copper(II) complexes. While the primary focus of some studies on these complexes has been on their biological activities, the structural motifs are indicative of their potential as catalysts in various organic transformations. The coordination of the Schiff base to the metal center creates a chiral environment that can be exploited in asymmetric catalysis.
The development of such metal-Schiff base complexes is a prominent strategy in catalyst design. The electronic and steric properties of the ligand can be fine-tuned by modifying the aldehyde or ketone precursor used in the Schiff base synthesis. This modularity allows for the creation of a library of ligands and their corresponding metal complexes, which can then be screened for catalytic activity in specific reactions. The ability of Schiff base ligands to stabilize various oxidation states of metals further enhances their utility in catalysis.
While the direct use of this compound in catalyst synthesis is less common due to the protonated amine group, its free base form, (oxolan-2-yl)methanamine, is a readily available and valuable starting material for the construction of more elaborate and catalytically active molecules. The research into Schiff base complexes derived from this amine highlights a promising avenue for the development of new and effective catalysts for a range of chemical reactions.
| Precursor Compound | Resulting Reagent/Catalyst Type | Metal Center (if applicable) | Potential Catalytic Application |
| (Oxolan-2-yl)methanamine | Tridentate Schiff Base Ligand | - | Ligand for metal-catalyzed reactions |
| (Oxolan-2-yl)methanamine | Dimeric Copper(II) Complex | Copper (Cu) | Asymmetric Catalysis |
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis and Conformational Studies
The electronic structure and conformational landscape of (oxolan-2-yl)methanamine hydrochloride are fundamental to its chemical behavior. These aspects are primarily investigated through quantum mechanical calculations and molecular dynamics simulations, which together paint a detailed picture of the molecule's preferred shapes and electronic properties.
DFT calculations on tetrahydrofuran (B95107) have been performed to determine its optimized geometry and vibrational frequencies. These studies show that the THF ring is not planar but adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. For THF itself, the twist conformation is generally found to be the minimum energy structure. researchgate.net
A detailed conformational analysis of tetrahydrofurfuryl alcohol (THFA), which has a -CH₂OH group at the 2-position of the THF ring, has been conducted using rotational spectroscopy and quantum chemical calculations. yorku.ca This study is highly relevant as the -CH₂NH₃⁺ group in protonated (oxolan-2-yl)methanamine is structurally similar to the -CH₂OH group. The study on THFA revealed that the substitution at the 2-position influences the ring's preferred conformation. Two stable conformers were identified, differing in the ring geometry (envelope vs. twist) and the orientation of the hydroxymethyl substituent. yorku.ca The calculations showed that the envelope (E) ring geometry is favored when the substituent has a gauche(-) orientation relative to the ring's C-O bond, while the twist (T) form is more stable with a gauche(+) alignment. yorku.ca The energy barriers for interconversion between these conformers were found to be low, suggesting significant conformational flexibility. yorku.ca
Based on these findings for analogous compounds, it can be inferred that this compound also exhibits a non-planar THF ring with multiple low-energy conformers. The aminomethyl group's orientation and its interaction with the ring will likely dictate the most stable conformations.
Table 1: Calculated Conformational Data for Tetrahydrofurfuryl Alcohol (THFA) Analog
| Conformer | Ring Geometry | Substituent Orientation | Relative Energy (kJ/mol) |
| 1 | Envelope (E) | gauche(-) | 0.0 |
| 2 | Twist (T) | gauche(+) | ~1.5 - 1.7 |
This data is for the analogous compound tetrahydrofurfuryl alcohol and is used to infer the likely conformational behavior of this compound. yorku.ca
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules over time. sciencepg.com By simulating the atomic motions based on a given force field, MD can reveal the dynamic transitions between different conformational states and the timescales on which these transitions occur.
While specific MD simulations for this compound are not publicly documented, studies on liquid tetrahydrofuran have been performed to develop and validate force fields for this class of molecules. researchgate.net These simulations, though focused on the bulk liquid properties, inherently model the conformational dynamics of the THF ring.
For this compound, an MD simulation would provide valuable information on:
Ring Puckering Dynamics: The simulation could illustrate the transitions between the various envelope and twist conformations of the tetrahydrofuran ring and determine the predominant forms in solution.
Side Chain Flexibility: The rotation around the C2-C(methylene) and C(methylene)-N bonds would be simulated, revealing the accessible orientations of the aminomethyl group.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences and hydrogen bonding patterns could be investigated.
High-throughput MD simulations, often aided by GPU hardware, have become an efficient way to screen the properties of a large number of molecules, including their conformational behavior. chemrxiv.org Such an approach could be applied to (oxolan-2-yl)methanamine and its derivatives to systematically study their conformational landscapes.
Mechanistic Elucidation of Reactions Involving the Compound
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reactivity and selectivity.
The study of reaction mechanisms at a molecular level often involves the characterization of transition states—the highest energy points along a reaction coordinate. Computational methods like DFT can be used to locate and characterize these transient structures. While specific transition state analyses for reactions involving this compound are not detailed in the available literature, the principles of such studies can be outlined.
For a hypothetical reaction, such as the N-alkylation of (oxolan-2-yl)methanamine, a computational study would involve:
Geometry Optimization: The structures of the reactants, products, and any intermediates would be optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state connecting the reactants and products would be performed. This involves finding a saddle point on the potential energy surface.
Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.
These calculations would provide the activation energy of the reaction, which is a key determinant of the reaction rate.
DFT calculations can also be used to predict the reactivity and selectivity of chemical transformations. This is often done by analyzing various molecular properties derived from the electronic structure, such as:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals can indicate the likely sites of nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and can be used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Fukui Functions: These are used to predict the local reactivity of different atoms within a molecule. They can identify which atoms are most likely to be involved in nucleophilic, electrophilic, or radical reactions.
For this compound, the primary amine group is expected to be the most reactive site for many transformations. DFT calculations could quantify the nucleophilicity of the nitrogen atom and predict how the tetrahydrofuran ring might influence its reactivity compared to a simple alkylamine.
Intermolecular Interactions and Hydrogen Bonding Networks in Solid State and Solution
The intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the properties of this compound in both the solid state and in solution. The presence of the ammonium (B1175870) group (-NH₃⁺) and the ether oxygen makes this molecule both a strong hydrogen bond donor and acceptor.
In solution, especially in protic solvents like water, the molecule will form hydrogen bonds with the solvent molecules. The ammonium group will donate hydrogen bonds to the oxygen atoms of water, while the ether oxygen can accept a hydrogen bond from a water molecule. These interactions are critical for the solubility and solvation of the compound. MD simulations are particularly well-suited for studying these dynamic hydrogen bonding networks in solution, providing information on the number and lifetime of hydrogen bonds.
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Context |
| Ammonium group (-NH₃⁺) | Chloride ion (Cl⁻) | Solid state |
| Ammonium group (-NH₃⁺) | Ether oxygen (of another molecule) | Solid state |
| Ammonium group (-NH₃⁺) | Solvent (e.g., water) | Solution |
| Solvent (e.g., water) | Ether oxygen | Solution |
| Solvent (e.g., water) | Chloride ion (Cl⁻) | Solution |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating (oxolan-2-yl)methanamine hydrochloride from starting materials, byproducts, and its enantiomeric counterpart. The choice of technique is dictated by the analyte's physicochemical properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds like this compound. The determination of enantiomeric purity is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The separation of these stereoisomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. pravara.comchromatographyonline.com
The development of a robust HPLC method for the enantiomeric purity of this compound would involve screening various commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds, including amines. pravara.com Macrocyclic glycopeptide-based CSPs also offer a powerful alternative, particularly for polar compounds.
Method development would involve a systematic approach to optimize the separation, including the selection of the mobile phase (normal-phase, reversed-phase, or polar organic mode), mobile phase additives (e.g., acids or bases to improve peak shape and resolution), flow rate, and column temperature. chromatographyonline.com For a basic compound like (oxolan-2-yl)methanamine, the addition of a small amount of a basic modifier such as diethylamine to a normal-phase mobile phase can be beneficial. In reversed-phase chromatography, controlling the pH of the aqueous mobile phase is crucial for achieving good peak shape and retention.
An alternative to using a chiral stationary phase is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomeric derivatives can then be separated on a standard achiral HPLC column. nih.gov
Table 1: Illustrative HPLC Parameters for Enantiomeric Purity of this compound
| Parameter | Condition 1 (Chiral Stationary Phase) | Condition 2 (Diastereomeric Derivatization) |
| Column | Chiralpak® AD-H (amylose derivative) | C18 (achiral) |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 254 nm (after derivatization) |
| Derivatizing Agent | N/A | Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |
This table is for illustrative purposes and actual conditions may vary.
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, primary amines like (oxolan-2-yl)methanamine are polar and have low volatility due to hydrogen bonding, making their direct analysis by GC challenging. researchgate.netlibretexts.org Therefore, a derivatization step is typically required to enhance their volatility and improve their chromatographic behavior. jfda-online.com
Derivatization involves chemically modifying the amine group to a less polar and more volatile functional group. jfda-online.com Common derivatization strategies for amines include:
Silylation: This involves the reaction of the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) derivative. researchgate.nettcichemicals.com The resulting TMS-amine is significantly more volatile and less prone to adsorption on the GC column.
Acylation: Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) converts the amine into a stable and volatile fluoroacyl derivative. sigmaaldrich.com These derivatives are also highly responsive to electron capture detection (ECD), which can provide enhanced sensitivity.
Alkylation: This strategy involves the replacement of the active hydrogen on the amine with an alkyl group. libretexts.org
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and reaction time) must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. Following derivatization, the sample is injected into the GC, where the derivatized enantiomers can be separated on a chiral capillary column. sigmaaldrich.com
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Method | Reagent | Resulting Derivative | Key Advantages |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) | Increases volatility, improves peak shape |
| Acylation | TFAA, PFPA | Fluoroacyl | Increases volatility, enhances ECD response |
| Alkylation | Alkyl Halides | Alkylated Amine | Forms stable derivatives |
This table provides a general overview of common derivatization strategies.
Spectroscopic Techniques for Structural Elucidation (Non-Identification Focus)
Spectroscopic techniques are powerful tools for elucidating the detailed molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups. The focus here is on using these techniques for structural confirmation rather than for initial identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound would provide a wealth of structural information. The chemical shifts of the protons on the tetrahydrofuran (B95107) ring and the aminomethyl group would be indicative of their electronic environment. slideshare.netslideshare.net Spin-spin coupling between adjacent non-equivalent protons would reveal the connectivity of the atoms. For example, the protons on the carbon bearing the aminomethyl group would likely appear as a multiplet due to coupling with the adjacent ring protons. The integration of the signals would correspond to the number of protons in each unique environment. slideshare.net
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aliphatic carbons of the tetrahydrofuran ring and the aminomethyl group. core.ac.uk Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish the connectivity between protons and carbons, providing unambiguous structural confirmation. researchgate.net
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. nih.gov The presence of a broad absorption in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium (B1175870) salt. The C-O-C stretching vibration of the tetrahydrofuran ring would be expected to appear in the fingerprint region, typically around 1050-1150 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic CH₂ groups would be observed around 2850-2960 cm⁻¹.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂-NH₃⁺ | ~3.0-3.5 ppm |
| Ring -CH- | ~3.5-4.0 ppm | |
| Ring -CH₂- | ~1.5-2.5 ppm | |
| ¹³C NMR | -CH₂-NH₃⁺ | ~40-50 ppm |
| Ring -CH-O- | ~70-80 ppm | |
| Ring -CH₂- | ~25-35 ppm | |
| IR | N-H stretch (ammonium salt) | 2500-3000 cm⁻¹ (broad) |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |
| C-O-C stretch (ether) | 1050-1150 cm⁻¹ |
These are approximate values and can be influenced by the solvent and other experimental conditions.
Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are invaluable for real-time reaction monitoring and the detailed characterization of reaction products and impurities. kuleuven.be
For the synthesis of this compound, LC-MS can be used to track the progress of the reaction by monitoring the consumption of starting materials and the formation of the desired product. farmaciajournal.com The high sensitivity and selectivity of MS allow for the detection of trace-level intermediates and byproducts that might not be observable by other techniques. kuleuven.be
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the product and any unknown impurities. mdpi.com
Tandem mass spectrometry (MS/MS) is a powerful tool for structural characterization. mdpi.com In an MS/MS experiment, the protonated molecule of (oxolan-2-yl)methanamine is selected and fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, which can be used to confirm its identity and to elucidate the structure of unknown impurities. For example, a characteristic fragment would likely correspond to the loss of the aminomethyl group or the opening of the tetrahydrofuran ring.
Table 4: Illustrative LC-MS Parameters for Reaction Monitoring
| Parameter | Condition |
| LC Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Scan Mode | Selected Ion Monitoring (SIM) for reactants and product, Full Scan for impurity profiling |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
This table provides a general example of LC-MS parameters that could be used.
Q & A
Q. What are the common synthetic routes for (oxolan-2-yl)methanamine hydrochloride?
The synthesis typically involves multi-step reactions, including alkylation of oxolane derivatives followed by amination. For example, oxolan-2-ylmethoxy groups can be introduced via nucleophilic substitution under anhydrous conditions, followed by reductive amination to form the methanamine moiety. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents like ethanol or methanol . Microwave-assisted synthesis or solvent-free conditions may enhance yield and reduce reaction time .
Q. How is the purity and structural integrity of this compound assessed?
Analytical techniques include:
- HPLC : To determine purity (>95% is typical) using reverse-phase columns and UV detection.
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features, such as oxolane ring protons (δ 1.5–4.5 ppm) and amine protons (δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₆H₁₂ClNO for the hydrochloride salt) .
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : ~151.63 g/mol (varies with substituents) .
- Solubility : High water solubility due to the hydrochloride salt form; soluble in polar solvents (e.g., DMSO, methanol) .
- Stability : Stable at room temperature but hygroscopic; store desiccated at -20°C for long-term use .
Advanced Research Questions
Q. How do structural modifications at the oxolane ring or amine group influence biological activity?
- Oxolane Modifications : Introducing electron-donating groups (e.g., methoxy) at the oxolane ring enhances target selectivity by stabilizing charge interactions in biological systems. For example, 4-methyl substitution improves binding affinity to serotonin receptors .
- Amine Functionalization : Alkyl chain elongation or branching alters lipophilicity, affecting membrane permeability and pharmacokinetics. Bulky substituents may reduce off-target effects . Structure-activity relationship (SAR) studies using analogs with varied substituents are critical for optimizing potency .
Q. What strategies mitigate side reactions during the synthesis of (oxolan-2-yl)methanamine derivatives?
- Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) during multi-step syntheses .
- Catalytic Optimization : Palladium or nickel catalysts improve selectivity in cross-coupling reactions, reducing byproducts like dehalogenated intermediates .
Q. How can contradictory data in biological assays involving this compound be resolved?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Batch Consistency : Ensure compound purity (>95%) and characterize salt forms (e.g., HCl vs. free base) to avoid variability .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies to identify non-linear effects caused by off-target interactions .
Q. What computational methods support the design of (oxolan-2-yl)methanamine derivatives?
- Molecular Docking : Predict binding modes to targets like GPCRs or enzymes using software (AutoDock, Schrödinger).
- QSAR Models : Correlate structural descriptors (logP, polar surface area) with activity data to prioritize analogs .
- Retrosynthetic Analysis : AI-driven tools (e.g., Synthia) propose efficient synthetic routes for novel derivatives .
Methodological Considerations
Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?
- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity or oxidative stress (H₂O₂) models.
- SH-SY5Y Cells : Measure Aβ peptide toxicity mitigation in Alzheimer’s disease models .
- Mechanistic Studies : Use calcium imaging or Western blotting to track pathways like PI3K/Akt .
Q. How is the hydrochloride salt form advantageous in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
